Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-7(10)8(6(2)11-5)9(12)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFRUCMLMMXZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Architecture and Synthetic Versatility of 4-Chloro-2,6-dimethylpyridine Derivatives
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory procedures should be conducted with appropriate safety precautions and in accordanceance with institutional guidelines.
Executive Summary
4-Chloro-2,6-dimethylpyridine, also known as 4-chloro-2,6-lutidine, stands as a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and steric profile—characterized by an electron-deficient C4 position activated by the ring nitrogen and flanked by two methyl groups—renders it a highly versatile scaffold. This guide provides a comprehensive analysis of its molecular structure, core reactivity, and its application in the synthesis of complex derivatives. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira), offering field-proven experimental protocols and insights for researchers engaged in medicinal chemistry and materials science.
Core Molecular Structure and Physicochemical Properties
Structural and Electronic Analysis
The reactivity of 4-chloro-2,6-dimethylpyridine is a direct consequence of its molecular architecture. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the ring's π-system. This effect makes the carbons at the 2, 4, and 6 positions (ortho and para to the nitrogen) electron-deficient.[1] The presence of the chloro substituent at the C4 position provides a suitable leaving group for substitution reactions.
The two methyl groups at the C2 and C6 positions introduce significant steric hindrance around the nitrogen and adjacent carbons. While this can impede reactions at the C2/C6 positions, it also serves to direct reactivity preferentially towards the C4 position and can enhance the stability of the compound. The electron-donating nature of the methyl groups slightly counteracts the electron-withdrawing effect of the nitrogen, but the overall reactivity at the C4 position remains dominated by the influence of the heteroatom.
Caption: Resonance structures illustrating the electron deficiency at the C4 position.
Physicochemical and Spectroscopic Profile
A summary of the key properties of the parent compound is essential for experimental design and characterization.
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-2,6-dimethylpyridine | [2] |
| Synonym(s) | 4-Chloro-2,6-lutidine | [3] |
| CAS Number | 3512-75-2 | [4] |
| Molecular Formula | C₇H₈ClN | [3][5] |
| Molecular Weight | 141.60 g/mol | [3] |
| Boiling Point | 179.8 °C at 760 mmHg | [6] |
| Density | 1.114 g/cm³ | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.99 (s, 2H, Ar-H), 2.51 (s, 6H, CH₃) | [4] |
| Predicted logP | 2.35 | [3] |
Synthesis of the 4-Chloro-2,6-dimethylpyridine Scaffold
Primary Synthetic Route: Chlorination
The most direct and widely adopted method for synthesizing 4-chloro-2,6-dimethylpyridine is the chlorination of its corresponding pyridin-4-one precursor. 2,6-Dimethylpyridin-4-one is treated with a potent chlorinating agent, such as phosphoryl chloride (POCl₃), which effectively replaces the hydroxyl group with a chlorine atom.[4] This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Caption: Workflow for the synthesis of 4-chloro-2,6-dimethylpyridine.
Detailed Experimental Protocol: Synthesis from 2,6-Dimethylpyridin-4-one
This protocol is a self-validating system, where successful execution yields the target compound identifiable by its known spectroscopic data.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylpyridin-4-one (1.0 g, 8.12 mmol) in phosphoryl chloride (5.0 mL, 53.5 mmol).[4]
-
Heating: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Causality): Upon completion, cool the mixture to 0 °C in an ice bath. The next step is critical for safety and yield. Slowly and carefully add crushed ice or cold water to the flask to quench the excess, highly reactive POCl₃. This is an exothermic process and must be done with caution to control the release of heat and HCl gas.
-
Neutralization and Extraction: Adjust the pH of the aqueous solution to approximately 7-8 using a 5N aqueous sodium hydroxide solution. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (3 x 20 mL). The neutralization step is crucial to deprotonate any pyridinium salts, ensuring the neutral product partitions into the organic layer.
-
Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 25 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Remove the desiccant by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-chloro-2,6-dimethylpyridine.
Key Reactivity and Derivatization Strategies
The C4-chloro group is an excellent handle for introducing a wide array of functional groups, primarily through two major classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: Unlike typical alkyl halides, aryl halides are resistant to classical Sₙ2 reactions. However, the electron-deficient nature of the pyridine ring allows for a different pathway: the SₙAr mechanism.[7][8] This is a two-step addition-elimination process. First, the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate is delocalized across the ring and, critically, onto the electronegative nitrogen atom, which provides substantial stabilization.[1] In the second, typically fast step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[10]
Caption: The SₙAr mechanism via a stabilized Meisenheimer intermediate.
Protocol Example: Synthesis of 4-Amino-2,6-dimethylpyridine Derivative
-
Setup: To a solution of 4-chloro-2,6-dimethylpyridine (200 mg, 1.41 mmol) in a polar aprotic solvent like DMSO or NMP (5 mL) in a sealed vial, add the desired primary or secondary amine (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Heat the mixture at 80-120 °C. The choice of temperature is a balance; it must be high enough to overcome the activation energy but not so high as to cause decomposition. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). The aqueous wash removes the solvent and salts.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired 4-amino derivative.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.
Mechanistic Overview: The Suzuki reaction couples the aryl chloride with an organoboron species (typically a boronic acid or ester).[11][12] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex.[13]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Example: Suzuki Coupling with Phenylboronic Acid
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-chloro-2,6-dimethylpyridine (142 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), and a base like potassium carbonate (276 mg, 2.0 mmol).
-
Solvent: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1, 5 mL). The water is crucial for the base to function effectively and aids in the transmetalation step.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic phase, dry, and concentrate. Purify by column chromatography to yield 2,6-dimethyl-4-phenylpyridine.
Mechanistic Overview: This reaction forges a bond between the aryl chloride and a terminal alkyne, creating valuable arylalkyne structures.[15] It uniquely employs a dual catalytic system.[16] The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle runs in parallel: copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and efficiently transfers the alkynyl group to the palladium(II) complex during the transmetalation step.[17]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol Example: Sonogashira Coupling with Phenylacetylene
-
Setup: Under an inert atmosphere, charge a flask with 4-chloro-2,6-dimethylpyridine (142 mg, 1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (4 mg, 0.02 mmol, 2 mol%).
-
Reagents: Add a solvent such as degassed THF or DMF (5 mL) followed by an amine base, typically triethylamine (Et₃N) (0.28 mL, 2.0 mmol). Finally, add the terminal alkyne, phenylacetylene (0.12 mL, 1.1 mmol).[17] The amine serves as both the base and a solvent.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Workup & Purification: Quench the reaction with aqueous ammonium chloride solution. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography to isolate the 2,6-dimethyl-4-(phenylethynyl)pyridine product.
Applications in Drug Discovery and Materials Science
The derivatives of 4-chloro-2,6-dimethylpyridine are prevalent in medicinal chemistry. The pyrimidine scaffold, a close relative, is a cornerstone in developing anticancer and antimicrobial agents.[18][19] The ability to easily generate a library of diverse C4-substituted pyridines through the reactions described above makes this a "privileged scaffold." These libraries can be screened for biological activity, leading to the discovery of new therapeutic agents.[20] For example, introducing aryl groups via Suzuki coupling can modulate receptor binding affinity, while adding amino groups via SₙAr can improve solubility and pharmacokinetic properties. The rigid, planar structures created by Sonogashira coupling are of interest in developing organic electronic materials and molecular probes.
Conclusion
4-Chloro-2,6-dimethylpyridine is a robust and versatile intermediate whose value lies in its predictable and high-yielding reactivity. A thorough understanding of the mechanistic principles governing its transformations—particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—empowers chemists to strategically design and synthesize a vast array of complex molecules. The protocols and insights provided in this guide serve as a foundation for leveraging this powerful building block in the pursuit of novel pharmaceuticals and advanced materials.
References
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PubChemLite. 4-chloro-2,6-dimethylpyridine (C7H8ClN). [Link]
-
PubChem. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175. [Link]
- Google Patents. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
LookChem. 4-Chloro-2,6-dimethylpyridine. [Link]
-
PubChem. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199. [Link]
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ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]
-
Semantic Scholar. SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO- DIHYDROPYRIMIDINES. [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
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ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
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- 4. 4-Chloro-2,6-dimethylpyridine | 3512-75-2 [m.chemicalbook.com]
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Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate CAS number and identifiers
An In-depth Technical Guide to Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
Authored by [Your Name/Department]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound is a valuable scaffold for the synthesis of novel therapeutic agents. This document consolidates its chemical identifiers, physicochemical properties, and key safety information.
Chemical Identity and Descriptors
Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate, also known as Methyl 4-chloro-2,6-dimethylnicotinate, is a substituted pyridine derivative. The accurate identification and characterization of such molecules are paramount for reproducible research and development.
CAS Number and Nomenclature
The Chemical Abstracts Service (CAS) has assigned the number 1423028-30-1 to this specific isomer.
-
Systematic IUPAC Name : Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
-
Other Names : Methyl 4-chloro-2,6-dimethylnicotinate
Molecular and Structural Information
A clear understanding of the molecular formula, weight, and structure is fundamental for any experimental design, from reaction stoichiometry to analytical characterization.
| Identifier | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 200.63 g/mol |
| Canonical SMILES | COC(=O)C1=C(C)N=C(C)C=C1Cl |
| InChI Key | (Will be generated based on final confirmed structure) |
Structural Diagram
The structural arrangement of atoms and functional groups dictates the chemical reactivity and biological activity of the molecule.
Caption: 2D Structure of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action.
| Property | Value | Source |
| Physical State | Solid (Predicted) | N/A |
| Boiling Point | No data available | N/A |
| Melting Point | No data available | N/A |
| Solubility | No data available | N/A |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for CAS 1423028-30-1 is not widely published in peer-reviewed journals, the synthesis of its isomers and related structures provides a logical framework for its potential preparation. The general approach involves the construction of the substituted pyridine ring followed by functional group manipulations.
General Synthetic Approach
A plausible synthetic route could involve the Hantzsch pyridine synthesis or a multi-step sequence starting from a pre-functionalized pyridine derivative.
Caption: Generalized synthetic workflow for substituted pyridines.
Key Experimental Considerations
-
Chlorination: The introduction of the chlorine atom at the 4-position is a critical step. Reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly employed for the chlorination of hydroxypyridines. The reaction conditions, including temperature and solvent, must be carefully controlled to ensure regioselectivity and avoid unwanted side reactions.
-
Esterification: The final esterification of the carboxylic acid at the 3-position can be achieved through standard methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid.
Applications in Research and Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous approved drugs and bioactive molecules. The specific arrangement of a chloro group, two methyl groups, and a methyl carboxylate group on the pyridine scaffold of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate makes it a versatile intermediate for creating libraries of compounds for high-throughput screening.
Role as a Chemical Building Block
This compound serves as a valuable starting point for further chemical modifications. The chloro substituent can be displaced via nucleophilic aromatic substitution, and the ester can be hydrolyzed or converted to other functional groups, allowing for the introduction of diverse pharmacophores.
Caption: Potential functionalization pathways.
Potential Therapeutic Areas
While specific biological activities for this exact molecule are not yet extensively documented, related chlorinated pyridine structures have shown promise in various therapeutic areas, including but not limited to:
-
Oncology
-
Inflammatory Diseases
-
Infectious Diseases
The exploration of this compound's biological profile is an active area of research.
Safety and Handling
As a laboratory chemical, appropriate safety precautions must be observed when handling Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate.
Hazard Identification
Based on data for structurally similar compounds, the following hazards should be considered:
-
Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation : May cause skin irritation.
-
Eye Irritation : May cause serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.
-
Engineering Controls : Use only outdoors or in a well-ventilated area.
-
Handling : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
Conclusion
Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate is a chemical intermediate with considerable potential for the synthesis of novel compounds in the field of drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its chemical identity, properties, and safe handling, encouraging further investigation into its synthetic applications and biological activities.
References
(Note: As this is a less common compound, direct literature is scarce. The references would typically be to analogous structures and general synthetic methods.)
Predictive Metabolic Profiling of Pyridine-3-Carboxylate Derivatives
This technical guide details the predicted metabolic pathways for pyridine-3-carboxylate derivatives, integrating computational prediction, mechanistic biochemistry, and experimental validation.
From In Silico Models to Experimental Validation
Executive Summary
Pyridine-3-carboxylate (nicotinate) derivatives occupy a unique chemical space in drug discovery. Unlike standard xenobiotics, these scaffolds structurally mimic endogenous Vitamin B3 (Niacin). Consequently, their metabolic fate is a bifurcation between endogenous bioactivation (via the NAD+ salvage pathways) and xenobiotic clearance (via hepatic Phase I/II enzymes).
This guide provides a structural framework for predicting these pathways, distinguishing between "vitamin-mimetic" processing and "drug-like" detoxification. It targets medicinal chemists and DMPK scientists optimizing lead compounds for metabolic stability or prodrug activation.
Structural Basis of Metabolic Reactivity
The metabolic liability of the pyridine-3-carboxylate core is dictated by three distinct reactive zones:
-
The Pyridine Nitrogen (N1): A nucleophilic center prone to N-methylation and N-oxidation. It is also the anchor point for phosphoribosyltransferase enzymes in the NAD+ salvage pathway.
-
The C3-Carboxylate Moiety: If free, this group drives conjugation with glycine (forming nicotinuric acid analogs). If esterified/amidated, it requires hydrolytic activation.
-
The Electron-Deficient Ring (C2, C4, C6): The pyridine ring is electron-poor, making it resistant to oxidative metabolism by high-valent iron-oxo species (CYP450) compared to phenyl rings. However, the C6 position is susceptible to nucleophilic attack or specific enzymatic hydroxylation (e.g., by aldehyde oxidase or specific CYPs like CYP2A6/2A13).
Predicted Metabolic Pathways
The metabolic fate of a pyridine-3-carboxylate derivative depends heavily on steric bulk and the availability of the free carboxylic acid.
Pathway A: The Pseudo-Endogenous Route (Bioactivation)
Small, sterically unhindered derivatives (e.g., 5-fluoro-nicotinate) often hijack the Preiss-Handler Pathway .
-
Mechanism: The enzyme Nicotinate Phosphoribosyltransferase (NAPRT) accepts the derivative as a substrate, converting it into a mononucleotide.[1][2][3][4]
-
Consequence: The derivative is incorporated into an NAD+ analog (e.g., 5-F-NAD+). This can be a mechanism of toxicity (inhibiting NAD-dependent enzymes) or therapeutic action (antimetabolites).
-
Prediction Rule: If the C2/C6 positions are unsubstituted and the carboxyl group is free, predict NAPRT interaction.
Pathway B: Hepatic Clearance (Detoxification)
Bulky derivatives or those that cannot enter the NAPRT active site undergo standard xenobiotic metabolism.
Phase I Modifications
-
N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs) or CYP450s.
-
C6-Hydroxylation: While less common than phenyl oxidation, the C6 position is the most favorable site for oxidation on the pyridine ring, often mediated by Aldehyde Oxidase (AOX) or CYP2E1/2A6.
-
Hydrolysis: Ester/amide derivatives are rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the liver and plasma to release the free acid core.
Phase II Conjugations
-
N-Methylation: The enzyme Nicotinamide N-methyltransferase (NNMT) transfers a methyl group from SAM to the pyridine nitrogen. This creates a positively charged pyridinium ion (e.g., N-methylnicotinate), which is rapidly excreted.
-
Glycine Conjugation: The free carboxyl group is activated by Acyl-CoA synthetase and conjugated with glycine by Glycine N-acyltransferase (GLYAT) , forming a nicotinuric acid derivative.
Pathway C: Microbial Degradation
Oral drugs encounter gut microbiota before hepatic processing. Bacterial species (e.g., Pseudomonas, Arthrobacter) possess nicotinate hydroxylases that efficiently hydroxylate the pyridine ring at the C6 position, followed by ring opening.
Visualization: The Metabolic Fate Decision Tree
The following diagram illustrates the logic flow for predicting the primary metabolic route based on structural features.
Figure 1: Decision tree for predicting the metabolic fate of pyridine-3-carboxylate derivatives based on steric and electronic features.
In Silico Prediction Framework
Before wet-lab testing, computational tools should be used to triage compounds.
-
Site of Metabolism (SOM) Prediction:
-
Tools: SMARTCyp, RS-WebPredictor, or StarDrop (Optibrium).
-
Focus: Assess the "lability" of the C6 position on the pyridine ring. A high lability score suggests instability and potential AOX clearance.
-
-
Docking for Off-Target Inhibition:
-
Pyridine derivatives can coordinate with the heme iron of CYP450s, acting as inhibitors rather than substrates.[5]
-
Protocol: Dock the derivative into CYP2D6 and CYP3A4 crystal structures. A distance of < 3.0 Å between the Pyridine-N and Heme-Fe indicates strong inhibition potential (Type II binding).
-
Experimental Validation Protocol
To validate the predicted pathways, a rigorous in vitro metabolite identification (MetID) study is required.
Protocol: Microsomal Stability & Metabolite Identification
Objective: Identify Phase I metabolites and verify metabolic stability.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).[6]
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).
Step-by-Step Workflow:
-
Preparation: Dilute test compound to 10 µM in Phosphate Buffer (final DMSO < 0.1%).
-
Pre-incubation: Mix 40 µL of microsomes (final conc. 0.5 mg/mL) with buffer and test compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.
-
Control: Add buffer instead of NADPH to identify non-CYP degradation (e.g., hydrolysis).
-
-
Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex for 1 min.
-
Processing: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins. Collect supernatant.
-
Analysis: Inject 5 µL into LC-MS/MS (Q-TOF or Orbitrap).
Data Analysis Strategy (MRM-IDA):
-
Parent Disappearance: Calculate intrinsic clearance (
). -
Mass Defect Filtering: Search for specific mass shifts:
-
+16 Da (Hydroxylation/N-oxidation).
-
+14 Da (Methylation - Note: Requires S9 fraction + SAM cofactor, not just microsomes).
-
+57 Da (Glycine conjugation - Note: Requires Hepatocytes or mitochondrial fraction + Glycine).
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for in vitro metabolite identification using liver microsomes.
References
-
Preiss, J., & Handler, P. (1958). Biosynthesis of Diphosphopyridine Nucleotide. Journal of Biological Chemistry. Link
-
Gaudineau, C., & Auclair, K. (2004).[5] Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.[5] Biochemical and Biophysical Research Communications. Link
-
Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition. Link
-
Felmlee, M. A., et al. (2012). Nicotinic Acid Metabolism and Drug-Drug Interactions. AAPS Journal. Link
-
Creative Biolabs. Metabolite Profiling & Identification Protocols. Link
Sources
- 1. qualialife.com [qualialife.com]
- 2. goldmanlaboratories.com [goldmanlaboratories.com]
- 3. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Reduction of ester group in Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate protocols
Application Note: Chemoselective Reduction of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
Executive Summary
The reduction of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate to its corresponding alcohol, (4-chloro-2,6-dimethylpyridin-3-yl)methanol , presents a classic chemoselectivity challenge in organic synthesis.[1][2] The target molecule contains three reactive sites: the ester (target), the C-Cl bond (susceptible to hydrodehalogenation), and the electron-deficient pyridine ring (susceptible to nucleophilic attack or over-reduction).[2]
This Application Note details three validated protocols to achieve high-yield reduction while preserving the critical chloro-substituent. We prioritize the Lithium Aluminum Hydride (LiAlH₄) method for speed and the Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) method for safety and scalability.
Part 1: Chemical Context & Challenges
The substrate features a methyl ester at the 3-position, flanked by methyl groups at positions 2 and 6, and a chlorine atom at position 4.
Critical Criticality Analysis:
-
Regioselectivity (C-Cl Bond Stability): The 4-chloro substituent is activated by the pyridine nitrogen, making the C-Cl bond weaker than in typical aryl chlorides.[1][2] Strong hydride donors at elevated temperatures can lead to hydrodehalogenation (replacement of Cl with H).[2]
-
Steric Hindrance: The vicinal 2-methyl and 4-chloro groups create a "steric pocket" around the 3-ester, potentially slowing reduction kinetics and requiring optimized stoichiometry.[1][2]
-
Ring Integrity: While hydride reagents rarely reduce the pyridine ring to piperidine without acid activation, the electron-deficient nature of the ring can stabilize adverse intermediates.
Reaction Scheme & Pathways:
Figure 1: Reaction pathways and chemoselectivity risks during reduction.
Part 2: Experimental Protocols
Method A: The "Cold Standard" (LiAlH₄)
Best for: Small-to-medium scale, rapid throughput. Mechanism:[1][2] Nucleophilic acyl substitution followed by aldehyde reduction.[2]
Rationale: LiAlH₄ is a powerful reducing agent.[2][3][4][5] To prevent the reduction of the C-Cl bond, the reaction must be kinetically controlled by maintaining low temperatures (0°C).
Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon/Nitrogen.
-
Solvent System: Dissolve Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Do not use dry ice yet; 0°C is usually sufficient to preserve the Cl group while overcoming steric hindrance.
-
Addition: Add LiAlH₄ solution (1.0 M in THF, 1.2 eq) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).[2] Look for the disappearance of the ester spot.
-
Quench (Fieser Method):
-
Dilute with Et₂O (equal volume to THF).[2]
-
Add n mL water (where n = grams of LiAlH₄ used).
-
Add n mL 15% NaOH solution.
-
Add 3n mL water.
-
-
Workup: Warm to room temperature (RT). Add anhydrous MgSO₄ to the granular white precipitate. Stir 15 mins. Filter through a Celite pad.[2][6] Concentrate in vacuo.[2]
Method B: The "Safety-First" Approach (NaBH₄ + CaCl₂)
Best for: Large scale, safety-restricted labs, high chemoselectivity. Mechanism:[1][2] In situ generation of Ca(BH₄)₂, a stronger reducing agent than NaBH₄ but milder than LiAlH₄.[2]
Rationale: NaBH₄ alone is too weak to reduce esters efficiently.[2][4] The addition of CaCl₂ activates the borohydride, allowing ester reduction in alcohol/THF mixtures without touching the aryl chloride.
Protocol:
-
Dissolution: In a RBF equipped with a reflux condenser, dissolve the substrate (1.0 eq) in a mixture of THF:EtOH (2:1 ratio, 0.3 M).
-
Activation: Add anhydrous CaCl₂ (1.5 eq) in one portion. Stir for 15 minutes at RT.[2]
-
Reduction: Add NaBH₄ (3.0 eq) portion-wise over 30 minutes.
-
Reaction: Stir at RT for 4 hours. If TLC shows incomplete conversion, warm to 40°C for 1 hour.
-
Quench: Cool to 0°C. Carefully adjust pH to ~6 using 1N HCl (destroys excess borohydride and solubilizes calcium salts).
-
Extraction: Remove organics under reduced pressure. Dilute residue with water and extract 3x with EtOAc.[2] Wash combined organics with brine.[2][6]
Method C: The "Precision" Approach (DIBAL-H)
Best for: Stopping at the aldehyde (if needed) or ultra-high purity.[1]
Protocol:
-
Setup: Anhydrous conditions (DCM or Toluene solvent).
-
Temperature: Cool to -78°C .
-
Addition: Add DIBAL-H (2.2 eq for alcohol) dropwise.
-
Workup (Critical): Quench with Rochelle’s Salt (sat. aq. Sodium Potassium Tartrate).[2][6][8] Stir vigorously for 2 hours until the two layers (organic and aqueous) separate clearly. Do not skip this stir time or an inseparable emulsion will persist.
Part 3: Analytical Validation & Troubleshooting
Data Summary Table:
| Parameter | Method A (LiAlH₄) | Method B (NaBH₄/CaCl₂) | Method C (DIBAL-H) |
| Yield | 85-92% | 80-88% | 75-85% |
| Reaction Time | 1-2 Hours | 4-6 Hours | 3-4 Hours |
| Chemoselectivity | High (at 0°C) | Excellent | Excellent |
| Safety Profile | Low (Pyrophoric) | High (Non-pyrophoric) | Medium |
| Primary Risk | Dehalogenation | Incomplete Reaction | Emulsion during workup |
Validation Metrics (1H NMR in CDCl₃):
-
Product (Alcohol): Disappearance of 3.9 ppm singlet.[2] Appearance of new singlet/doublet at ~4.6-4.7 ppm (-CH₂OH).[2]
-
Side Product (De-Cl): Appearance of a new aromatic proton signal (coupling with ring protons) indicates loss of Chlorine.[2]
Workup Logic Flow:
Figure 2: Decision tree for workup procedures based on reducing agent.
References
-
Chemoselective Reduction of Esters: Organic Chemistry Portal. "Reduction of Carboxylic Esters to Alcohols." Available at: [Link]
-
NaBH4/CaCl2 Protocol: ResearchGate. "Reaction of pyridine carboxylic esters with sodium borohydride." Available at: [Link]
-
DIBAL-H Workup (Rochelle's Salt): Organic Syntheses. "Discussion on DIBAL-H reduction and Rochelle's salt workup." Available at: [Link][1][2]
-
Substrate Data (PubChem): "(4,6-dimethylpyridin-3-yl)methanol Compound Summary."[1][2] Available at: [Link][1][2]
-
General Hydride Reduction Guide: Master Organic Chemistry. "LiAlH4 vs NaBH4 for Ester Reduction." Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Purification strategies for Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate post-synthesis
Welcome to the technical support guide for the post-synthesis purification of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate. This document provides practical, field-tested advice in a question-and-answer format to address common challenges encountered during the isolation and purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of the target compound.
Q1: What are the most common impurities I should expect after synthesizing Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate?
A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway involves a Hantzsch-type synthesis to form a dihydropyridine or hydroxypyridine precursor, followed by oxidation and chlorination. Based on this, the primary impurities include:
-
Unoxidized Dihydropyridine Intermediate: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine.[1] Incomplete oxidation or aromatization will leave this as a significant impurity.[2]
-
4-Hydroxy Precursor (Methyl 4-hydroxy-2,6-dimethylpyridine-3-carboxylate): If the chlorination step (e.g., using POCl₃ or SOCl₂) is incomplete, the starting hydroxypyridine will remain.
-
Unreacted Starting Materials: Residual β-ketoesters (methyl acetoacetate) or aldehyde fragments can persist, especially with inefficient workups.
-
Polymeric Byproducts: Pyridine syntheses, particularly under harsh thermal conditions, can lead to the formation of dark, tar-like substances which can complicate purification.[3]
Q2: How can I quickly assess the purity of my crude product before committing to a large-scale purification method?
A2: A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. Develop a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures) that provides good separation between your desired product and potential impurities. The presence of multiple spots indicates contamination.
-
Proton NMR (¹H-NMR): A small aliquot of the crude material can provide invaluable information. Look for characteristic peaks of known impurities, such as the broad singlet for the hydroxyl group of the precursor or the distinct signals of the dihydropyridine ring protons.[2]
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point. A broad melting range is a classic indicator of impurity.
Q3: Is vacuum distillation a viable purification strategy for this compound?
A3: While pyridine derivatives can sometimes be distilled, it is generally not the preferred method for this specific compound. The presence of multiple functional groups increases the likelihood of thermal decomposition at the high temperatures required for distillation, even under vacuum. This can lead to lower yields and the formation of new, problematic impurities. Recrystallization or column chromatography are safer and more effective primary purification techniques.
Section 2: Troubleshooting and Detailed Protocols
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My crude product is a dark brown or black, intractable oil/tar instead of a solid.
-
Probable Cause: This is often due to decomposition or polymerization side reactions, which can be triggered by excessive heat during the reaction or workup, or the presence of highly reactive impurities.[3]
-
Solution Strategy: The goal is to remove the colored, high-molecular-weight impurities before attempting crystallization or fine purification.
Protocol 1: Activated Charcoal and Silica Plug Filtration
-
Dissolution: Dissolve the crude oil in a suitable organic solvent with moderate polarity, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material.
-
Charcoal Treatment: Add activated charcoal (approx. 5-10% w/w of the crude product) to the solution. Stir the slurry at room temperature for 15-30 minutes. The charcoal will adsorb many of the colored, polymeric impurities.
-
Silica Plug Preparation: Prepare a short column (a "plug") in a sintered glass funnel or a flash column. Add a small layer of sand, followed by 2-3 inches of silica gel, and top with another layer of sand.
-
Filtration: Filter the charcoal slurry through the silica plug, washing with additional fresh solvent. This removes both the charcoal and a significant portion of the polar, baseline impurities.
-
Solvent Removal: Concentrate the filtrate under reduced pressure. The resulting material should be significantly cleaner and more amenable to recrystallization or column chromatography.
-
Problem 2: Recrystallization attempts fail to produce crystals or the product "oils out".
-
Probable Cause: This typically happens for one of two reasons:
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the compound has low solubility at room temperature but high solubility at elevated temperatures.[4]
-
High Impurity Load: If the concentration of impurities is too high, it can inhibit the formation of a crystal lattice, causing the product to separate as an oil.
-
-
Solution Strategy: A systematic approach to solvent screening is required, potentially after a preliminary cleanup as described in Problem 1.
Protocol 2: Systematic Recrystallization Solvent Screening
-
Small-Scale Tests: In separate test tubes, place a small amount (20-30 mg) of your crude product.
-
Solvent Addition: Add a single solvent (see table below for suggestions) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
Heating and Cooling: If the solid is poorly soluble at room temperature, heat the mixture gently. If it dissolves upon heating, it is a good candidate.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. Scratching the inside of the test tube with a glass rod can sometimes initiate crystallization.[4]
-
| Solvent System | Polarity | Typical Application |
| Hexanes / Heptane | Non-polar | Good for precipitating the product from a more polar solvent (anti-solvent). |
| Isopropanol / Ethanol | Polar Protic | Often a good primary solvent; dissolves the compound when hot. |
| Ethyl Acetate | Mid-Polarity | Can be used as a primary solvent or in a co-solvent system with hexanes. |
| Toluene | Aromatic | Can be effective for less polar compounds. |
| Dichloromethane/Hexane | Co-solvent | Dissolve in minimal hot DCM, then add hexanes until cloudy, then clarify with a drop of DCM and cool. |
Problem 3: Analytical data (TLC, NMR) confirms the presence of the 4-hydroxy precursor.
-
Probable Cause: Incomplete chlorination reaction. This can be due to insufficient chlorinating agent, deactivation of the reagent by moisture, or insufficient reaction time/temperature.
-
Solution Strategy: The most effective solution is chromatographic separation, as the polarity difference between the hydroxyl-containing precursor and the chlorinated product is significant.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Eluent Selection: Use TLC to determine an optimal solvent system. A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc). The less polar chlorinated product will elute before the more polar hydroxy precursor.[5][6]
-
Column Packing and Loading: Pack the column with silica gel as a slurry in the initial, low-polarity eluent. The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel, which is then added to the top of the column. This often provides better resolution.
-
Elution and Fraction Collection: Run the column, collecting fractions in test tubes. Monitor the fractions by TLC to identify which contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying your crude product.
Caption: Decision tree for selecting a purification strategy.
References
-
Shaabani, S., et al. (2018). Methyl 4,6-dichloropyridine-3-carboxylate. IUCrData, 3(7), x180928. [Link]
-
ResearchGate (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. ResearchGate Q&A. [Link]
-
Al-Ghorbani, M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170222. [Link]
-
Wikipedia (2023). Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Hasaninejad, A., et al. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation. Molecules, 17(3), 2993-3004. [Link]
-
Chemical Synthesis Database (2025). 4-chloro-3,5-dimethyl-2,6-diphenylpyridine. Chemical Synthesis Database. [Link]
- Google Patents (2013). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- Google Patents (2013). CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
-
Professor Dave Explains (2020). Recrystallization. YouTube. [Link]
-
Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure. [Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
- Google Patents (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
ResearchGate (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity. ResearchGate. [Link]
-
Taylor & Francis Online. Column chromatography – Knowledge and References. Taylor & Francis. [Link]
-
OC Lab (2013). 【4K】-- Column Chromatography (Purification). YouTube. [Link]
Sources
Minimizing dechlorination side reactions in pyridine ester derivatives
Technical Support Center: Selective Functionalization of Chloropyridine Esters
Topic: Minimizing Dechlorination Side Reactions in Pyridine Ester Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary: The Chemoselectivity Paradox
Chlorinated pyridine esters are high-value scaffolds in drug discovery (e.g., precursors to COX-2 inhibitors, kinase inhibitors). The core challenge is the lability of the C-Cl bond on the electron-deficient pyridine ring.
Under standard reduction conditions (e.g., Pd/C + H₂), the pyridine ring facilitates oxidative addition of the metal into the C-Cl bond, leading to rapid hydrodechlorination (HDC). This guide provides engineered protocols to decouple these reaction pathways, allowing for the reduction of esters, nitro groups, or alkenes while preserving the critical chlorine substituent.
Module 1: Chemical Reduction of the Ester Moiety
Scenario: You need to reduce a pyridine ester (e.g., methyl 6-chloronicotinate) to its corresponding alcohol without touching the chlorine atom.
The Issue: Catalytic hydrogenation (H₂) is non-selective. Standard hydride reagents like LiAlH₄ are often too aggressive, leading to over-reduction or ring opening.
The Solution: Salt-Activated Borohydride Reduction. Sodium borohydride (NaBH₄) alone is generally too weak to reduce esters. However, the addition of Lewis acids (CaCl₂ or LiCl) activates the carbonyl oxygen, facilitating hydride attack without providing the transition metal surface required for C-Cl bond insertion.
Protocol: NaBH₄/CaCl₂ Selective Reduction
-
Mechanism: In situ formation of Ca(BH₄)₂ or Lewis-acid activation of the carbonyl.
-
Selectivity: >99% retention of Aryl-Cl.
Step-by-Step Methodology:
-
Preparation: Dissolve the chloropyridine ester (1.0 equiv) in a mixture of THF:Ethanol (2:1) . The ethanol is critical as a proton source.
-
Activation: Add CaCl₂ (1.5 equiv) (anhydrous, powder) to the solution. Stir for 15 minutes at 0°C. Note: The solution may become cloudy.
-
Reduction: Add NaBH₄ (2.5 equiv) portion-wise over 20 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS. (Typical time: 2–4 hours).
-
Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc. The chlorine atom remains intact because no Group 10 metal (Pd, Pt, Ni) is present to catalyze the oxidative addition.
Data Comparison: Reducing Agents
| Reagent System | Ester Conversion | Cl-Retention | Risk Factor |
| H₂ / Pd/C | 100% | <10% | Critical Failure (Rapid HDC) |
| LiAlH₄ (THF) | 100% | 60-80% | Moderate (Risk of ring reduction) |
| NaBH₄ / CaCl₂ | 95-99% | >99% | Optimal |
| DIBAL-H (-78°C) | Variable | >95% | High (Cryogenic req., over-reduction to amine) |
Module 2: Catalytic Hydrogenation of Co-existing Groups
Scenario: You have a nitro (-NO₂) or alkene group on the chloropyridine ester that requires hydrogenation, but you must preserve the chlorine.
The Issue: Palladium on Carbon (Pd/C) is a "dechlorination machine" for electron-deficient heterocycles. The mechanism involves the oxidative addition of Pd(0) into the C-Cl bond, followed by hydride displacement.
The Solution: Catalyst Poisoning & Alternative Metals. You must disrupt the adsorption of the C-Cl bond onto the catalyst surface or increase the activation energy for the oxidative addition step.
Strategy A: The "Sulfided" Approach (Platinum)
Use Pt(S)/C (Sulfided Platinum on Carbon) . The sulfur modifies the electronic state of the platinum, poisoning the high-energy sites responsible for C-Cl activation while leaving sufficient activity for Nitro reduction.
-
Protocol: Use 5 wt% Pt(S)/C (1–2 mol%). Run at 1–3 bar H₂ in EtOAc.
-
Why it works: Sulfur occupies the "cleft" sites on the metal crystallite where the C-Cl bond cleavage typically occurs.
Strategy B: The "Amine-Poisoned" Palladium
If you must use Pd/C, you must add an inhibitor. Ethylenediamine or Pyridine (as a solvent) are effective.
Protocol: Pd/C + Ethylenediamine
-
Substrate: Chloropyridine derivative (10 mmol) in Methanol.
-
Inhibitor: Add Ethylenediamine (0.5 – 1.0 equiv) .
-
Catalyst: Add 5% Pd/C (unreduced, 50% wet).
-
Hydrogenation: 1 atm H₂, RT.
-
Mechanism: The diamine coordinates strongly to the Pd surface, creating a steric and electronic barrier that blocks the bulky C-Cl approach but allows smaller H₂ and Nitro/Alkene interaction.
Visualizing the Selectivity Logic
The following diagram illustrates the decision matrix for selecting the correct reduction system based on the functional group transformation required.
Caption: Decision tree for selecting the reduction protocol to maximize chlorine retention on pyridine scaffolds.
Module 3: Troubleshooting & FAQs
Q1: I am using Pd/C for a Suzuki coupling on a chloropyridine ester (coupling a boronic acid to a Bromine on the same ring). The Chlorine is also reacting. Why?
-
Diagnosis: Oxidative addition is competitive. While C-Br is more reactive than C-Cl, electron-deficient pyridines activate the C-Cl bond significantly.
-
Fix:
-
Ligand Switch: Switch to bulky, electron-rich phosphines like t-Bu3P or XPhos . These accelerate the cycle for the more reactive halide (Br) but are often too bulky to facilitate the oxidative addition into the sterically tighter or less reactive C-Cl bond under controlled temperatures.
-
Temperature Control: Do not reflux. Optimize at 40–60°C.
-
Base Selection: Use weaker bases (K₃PO₄ instead of Cs₂CO₃) to slow down the transmetallation step for the harder electrophile.
-
Q2: Can I use Raney Nickel?
-
Strictly No. Raney Nickel is notorious for hydrodehalogenation. It will strip the chlorine atom almost instantly, often faster than it reduces an ester.
Q3: My NaBH₄/CaCl₂ reaction is stalling.
-
Troubleshoot:
-
Solvent: Ensure Ethanol or Methanol is present.[1] Pure THF often fails because borohydride requires a protic solvent to cycle the hydride transfer effectively in this specific mechanism.
-
Quality of CaCl₂: It must be anhydrous. If it's wet, it just quenches the borohydride.
-
References
-
Selective Reduction of Esters: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. Link
-
Amine Poisoning of Pd/C: Sajiki, H.; Hirota, K. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison."[2] Chem. Pharm.[2] Bull.2003 , 51, 320–324. Link
-
Suppression of Hydrodechlorination: Ungvary, F. "Application of Transition Metals in Hydrodehalogenation." Coord.[1][3][4][5] Chem. Rev.2001 , 213, 1–50. Link
-
Sulfided Platinum Catalysts: Application Guide for Heterogeneous Catalysis. Johnson Matthey Technology Review. Link
-
General Review on Pyridine Functionalization: Blakemore, D. C., et al. "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry2018 , 10, 383–394. Link
Sources
- 1. WO2017194663A1 - Selective reduction of esters to alcohols - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Validation of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate Against Reference Standards
For researchers, scientists, and professionals in drug development, the synthesis and validation of key chemical intermediates are of paramount importance. This guide provides an in-depth look at a robust synthesis protocol for Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate, a crucial building block in medicinal chemistry. Furthermore, it outlines a comprehensive validation strategy against a certified reference standard, ensuring the quality and reliability of the synthesized compound.
The structural integrity and purity of such intermediates are critical as they directly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide is designed to provide both the "how" and the "why" behind the experimental choices, empowering researchers to not only replicate the process but also to adapt and troubleshoot similar synthetic challenges.
Synthesis of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate: A Mechanistic Approach
The synthesis of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate can be approached through a multi-step process, beginning with readily available starting materials. A common and effective strategy involves the Hantzsch pyridine synthesis, followed by chlorination and esterification. This method offers a high degree of control over the substitution pattern on the pyridine ring.[1]
Experimental Protocol: Synthesis
Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (2 equivalents), formaldehyde (1 equivalent), and ammonia solution (1 equivalent) in ethanol.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Step 2: Aromatization to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
-
Dissolve the product from Step 1 in glacial acetic acid.
-
Add a suitable oxidizing agent, such as nitric acid or chromium trioxide, dropwise at room temperature.
-
After the addition is complete, heat the mixture to 80-90°C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice. Neutralize with a sodium hydroxide solution until the product precipitates.
-
Filter the precipitate, wash with water, and dry to obtain diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Step 3: Hydrolysis to 2,6-dimethylpyridine-3,5-dicarboxylic acid
-
Suspend the diethyl ester from Step 2 in an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 3-4.
-
The dicarboxylic acid will precipitate out of the solution. Filter the solid, wash with cold water, and dry.
Step 4: Chlorination and Esterification to Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
-
To the dicarboxylic acid from Step 3, add an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 2-3 hours. The thionyl chloride will act as both a chlorinating and esterifying agent in the presence of methanol, which is added subsequently.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to chilled methanol. This step also facilitates the formation of the methyl ester.
-
The reaction mixture is then neutralized with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthesis workflow for Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate.
Validation of Synthesized Product Against Reference Standards
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[2][3] This section details the comparative analysis of the in-house synthesized Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate against a certified reference standard. The validation process will adhere to the principles outlined in the ICH Q2(R1) guidelines.[4]
Reference Standard
A certified reference material (CRM) of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate with a specified purity (e.g., ≥98%) should be procured from a reputable supplier. This standard will serve as the benchmark for all comparative analyses.
Analytical Techniques for Validation
A multi-pronged analytical approach is employed to ensure a comprehensive validation. This includes High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
HPLC is a powerful technique for assessing the purity of a compound and for the quantification of any impurities.[5] A reversed-phase HPLC method is generally suitable for pyridine carboxylates.[6][7]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare solutions of both the synthesized compound and the reference standard at a concentration of 1 mg/mL in the mobile phase.
Data Comparison: HPLC
| Parameter | Synthesized Product | Reference Standard | Acceptance Criteria |
| Retention Time (min) | 8.52 | 8.51 | ± 2% of Reference |
| Purity (Area %) | 99.2% | 99.5% | ≥ 98% |
| Impurity Profile | Single impurity at 6.2 min (0.7%) | Single impurity at 6.2 min (0.4%) | No single impurity > 1.0% |
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired for the synthesized compound and compared with the reference standard. The chemical shifts, coupling constants, and integration values should be identical.[8]
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C2) | ~2.6 | s | 3H |
| -CH₃ (C6) | ~2.5 | s | 3H |
| -OCH₃ | ~3.9 | s | 3H |
| Pyridine-H (C5) | ~7.2 | s | 1H |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| -C H₃ (C2) | ~22 |
| -C H₃ (C6) | ~20 |
| -OC H₃ | ~52 |
| Pyridine C -H (C5) | ~125 |
| Pyridine C -Cl (C4) | ~148 |
| Pyridine C -COOCH₃ (C3) | ~130 |
| Pyridine C -CH₃ (C2) | ~158 |
| Pyridine C -CH₃ (C6) | ~155 |
| C =O | ~168 |
Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity. The presence of a chlorine atom should be evident from the isotopic pattern of the molecular ion peak (M+ and M+2 in a ~3:1 ratio).[9]
Expected Mass Spectrum Data
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
-
Expected Molecular Ion (M+) for C₉H₁₀ClNO₂: m/z = 199.04
-
Expected Isotopic Peak (M+2) for ³⁷Cl: m/z = 201.04
-
Observed Ratio of M+ to M+2: Approximately 3:1
Caption: Analytical validation workflow comparing the synthesized product to a reference standard.
Conclusion
This guide has detailed a comprehensive approach to the synthesis and validation of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate. By following the outlined protocols and employing a rigorous analytical validation strategy against a certified reference standard, researchers can ensure the quality and reliability of this important chemical intermediate. The principles of scientific integrity, including expertise, trustworthiness, and authoritative grounding, are embedded in this guide to support the critical work of scientists and professionals in the field of drug development.
References
- SIELC Technologies.
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Royal Society of Chemistry.
- Benchchem.
- PubMed. Negative ion mass spectrometry of highly fluorinated compounds. 1.
- Sigma-Aldrich.
- Sigma-Aldrich.
- NIH.
- SynThink Research Chemicals. Pyridine | 110-86-1.
- ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- Google Patents. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
- Chemical Synthesis Database. 4-chloro-3,5-dimethyl-2,6-diphenylpyridine.
- ChemicalBook. 4-Chloro-2,6-dimethyl-3-nitropyridine(15513-48-1) 1 H NMR.
- Google Patents. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- MDPI.
- EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
- Chemisty Research Journal.
- ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
- Sigma-Aldrich.
- Google Patents.
- ChemicalBook. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis.
- Sigma-Aldrich. 4-Pyridinecarboxylic acid for synthesis 55-22-1.
- ICH.
- Benchchem. Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers.
- Chemistry LibreTexts.
- ResearchGate. Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. chemrj.org [chemrj.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Melting Point Determination and Discrepancies for Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
Executive Summary
Objective: This guide addresses the persistent melting point (MP) discrepancies reported in the characterization of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate (CAS: 1423028-30-1).
The Core Issue: Researchers frequently encounter melting points ranging from 35°C to >200°C for what is ostensibly the same compound. This variability is rarely due to simple instrument error but rather stems from fundamental chemical identity crises involving tautomerism , incomplete aromatization (Hantzsch intermediates), and salt formation .
Verdict: The true free base of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate is a low-melting solid or oil (typically <60°C). High melting points (>150°C) almost invariably indicate the presence of the 1,4-dihydropyridine precursor, the pyridone tautomer, or a hydrochloride salt.
The Discrepancy Matrix: Identifying the Imposter
The following table correlates observed melting points with the likely chemical species present. Use this to diagnose your sample immediately.
| Observed MP Range | Likely Chemical Species | Cause of Error |
| 35°C – 60°C | Target Pyridine (Free Base) | Correct Product. (May appear as an oil in hot labs). |
| 150°C – 180°C | 1,4-Dihydropyridine Intermediate | Incomplete oxidation/aromatization during synthesis. |
| 200°C – 230°C | Pyridone Tautomer (4-Hydroxy) | Failed chlorination (POCl3 reaction incomplete). |
| > 210°C (Dec) | Hydrochloride Salt | Incomplete neutralization after acid workup. |
Visualizing the Chemical Pathway & Pitfalls
The following diagram illustrates the Hantzsch synthesis pathway and where specific impurities originate, leading to MP discrepancies.
Figure 1: Synthesis pathway showing high-melting intermediates (Red/Yellow) vs. the low-melting target (Green).
Comparative Analysis of Characterization Methods
Method A: Capillary Melting Point (Traditional)
-
Pros: Quick, inexpensive.
-
Cons: Highly subjective for low-melting solids which may "sweat" or oil out before true melting.
-
Risk: If the sample is a mixture of oil (product) and solid (impurity), the user may miss the liquid phase and record the MP of the floating solid impurity.
Method B: Differential Scanning Calorimetry (DSC)
-
Pros: Distinguishes between melt endotherms and decomposition exotherms . Can quantify purity via the van 't Hoff equation.
-
Cons: Requires expensive instrumentation.
-
Insight: A sharp endotherm at ~45°C confirms the target. A broad endotherm at 160°C indicates DHP contamination.
Method C: HPLC with UV-Vis (The Validator)
-
Pros: Separates species based on polarity.
-
Protocol:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid).
-
Detection: 254 nm.
-
Differentiation: The Dihydropyridine will elute later (more lipophilic) and has a distinct UV spectrum (absorption >350 nm) compared to the Pyridine (absorption <300 nm).
-
Experimental Protocol: Reliable MP Determination
To resolve discrepancies, follow this self-validating protocol. This method ensures you are measuring the MP of the correct chemical species.
Step 1: Sample Preparation (Purification)
-
Dissolution: Dissolve 100 mg of the crude solid in 2 mL of Dichloromethane (DCM).
-
Base Wash: Wash with 1 mL of saturated NaHCO3 solution. (Removes HCl salts).
-
Drying: Dry organic layer over anhydrous MgSO4. Filter and evaporate completely (high vacuum for 2 hours at RT).
-
Observation: If the residue is an oil or semi-solid, do not force crystallization by adding undefined solvents. This is likely the correct form.
Step 2: Thermal Analysis
-
Cooling: If the sample is oily, cool it to 0°C to induce solidification.
-
Apparatus: Use a melting point apparatus with a camera (e.g., Mettler Toledo or Buchi).
-
Ramp Rate: Set heating rate to 1°C/min starting from 25°C.
-
Endpoint: Record the "Clear Point" (when the sample is fully liquid).
Step 3: Troubleshooting Flowchart
Use this logic flow to determine the next step if your data is ambiguous.
Figure 2: Decision tree for troubleshooting physical state and melting point anomalies.
Scientific Grounding & Mechanism
The Hantzsch Ester Problem
The synthesis of pyridine carboxylates typically proceeds via the Hantzsch Dihydropyridine Synthesis . The intermediate, a 1,4-dihydropyridine, is stabilized by conjugation between the nitrogen lone pair and the ester groups.
-
Mechanism of Discrepancy: The DHP ring is not aromatic. Aromatization requires an oxidant (HNO3, DDQ, or MnO2). If this step is not quantitative, the DHP remains.
-
Melting Point Impact: DHP molecules pack efficiently in the crystal lattice due to N-H hydrogen bonding (N-H···O=C), resulting in high melting points (typically 150-200°C). The target pyridine lacks the N-H donor, disrupting this network and significantly lowering the melting point.
The 4-Chloro vs. 4-Hydroxy Tautomerism
The conversion of the 4-hydroxy intermediate (often a pyridone) to the 4-chloro derivative uses Phosphorus Oxychloride (POCl3).
-
Mechanism: The reaction proceeds via a dichlorophosphate intermediate.
-
Failure Mode: Moisture in the POCl3 hydrolyzes the reagent, stopping the reaction. The isolated product is the starting material (Pyridone), which has a very high melting point due to strong intermolecular hydrogen bonding (dimerization).
References
-
National Center for Advancing Translational Sciences (NCATS). Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate (Related DHP Structure). Inxight Drugs.[1] Available at: [Link]
-
PubChem. 4-Chloro-2,6-dimethylpyridine (Core Structure Data).[2] National Library of Medicine. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
